

Characterization of the Fungal Metabolite Aspulvinone O: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aspulvinone O*

Cat. No.: *B10820821*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O is a fungal metabolite primarily isolated from *Aspergillus terreus*. This document provides a comprehensive technical overview of its characterization, including its potent biological activities, detailed spectroscopic data, and relevant experimental methodologies. **Aspulvinone O** has emerged as a significant natural product due to its selective inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells.^{[1][2]} Furthermore, it has demonstrated notable antiviral activity against SARS-CoV-2 proteases. This guide consolidates available data to serve as a valuable resource for researchers in natural product chemistry, oncology, and virology.

Physicochemical Properties and Spectroscopic Data

Aspulvinone O, with the chemical name 3-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl) phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl) phenyl] methylene]-2(5H)-furanone, is a member of the aspulvinone class of compounds characterized by a tetronic acid core.^[1]

Spectroscopic Data

The structural elucidation of **Aspulvinone O** was achieved through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for **Aspulvinone O**

Spectroscopy Type	Data Highlights
¹ H NMR	The ¹ H NMR spectrum of Aspulvinone O is available in the supplementary materials of Sun et al., 2019.[3]
¹³ C NMR	The ¹³ C NMR spectrum of Aspulvinone O is available in the supplementary materials of Sun et al., 2019.[3]
Mass Spectrometry	High-resolution mass spectrometry is utilized to determine the elemental composition and exact mass.

Biological Activity

Aspulvinone O exhibits significant biological activities, most notably as an inhibitor of GOT1 and viral proteases.

Anticancer Activity: GOT1 Inhibition

Aspulvinone O has been identified as a novel and potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] This inhibition disrupts the glutamine metabolism pathway that pancreatic ductal adenocarcinoma (PDAC) cells rely on to support NADPH production and manage oxidative stress.[1][4]

Mechanism of Action: Virtual docking analysis indicates that **Aspulvinone O** competitively binds to the active site of GOT1. This binding is stabilized by hydrophobic interactions with Trp141 and the formation of hydrogen bonds with Thr110 and Ser256.[1][3] By inhibiting GOT1, **Aspulvinone O** sensitizes PDAC cells to oxidative stress, suppresses their proliferation, and induces apoptosis.[1]

Antiviral Activity: SARS-CoV-2 Protease Inhibition

Aspulvinone O has demonstrated dual-inhibitory activity against two key proteases of the SARS-CoV-2 virus, the main protease (Mpro) and the papain-like protease (PLpro).[5]

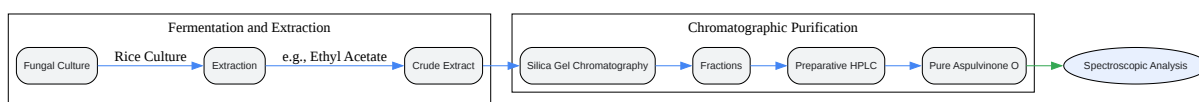
Table 2: In Vitro Inhibitory Activity of **Aspulvinone O**

Target	IC ₅₀ (μM)
GOT1	Potent inhibitor (specific IC ₅₀ not provided in the search results)[1][2]
SARS-CoV-2 Mpro	12.41 ± 2.40[5]
SARS-CoV-2 PLpro	21.34 ± 0.94[5]

Experimental Protocols

Isolation and Purification of **Aspulvinone O**

Aspulvinone O can be isolated from the rice culture of the fungus *Aspergillus terreus*. [5] A general workflow for its isolation is as follows:



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Aspulvinone O**.

Methodology:

- Fermentation: *Aspergillus terreus* is cultured on a solid rice medium.
- Extraction: The fermented rice culture is extracted with an organic solvent such as ethyl acetate to yield a crude extract.

- Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure **Aspulvinone O**.

GOT1 Inhibitory Activity Assay

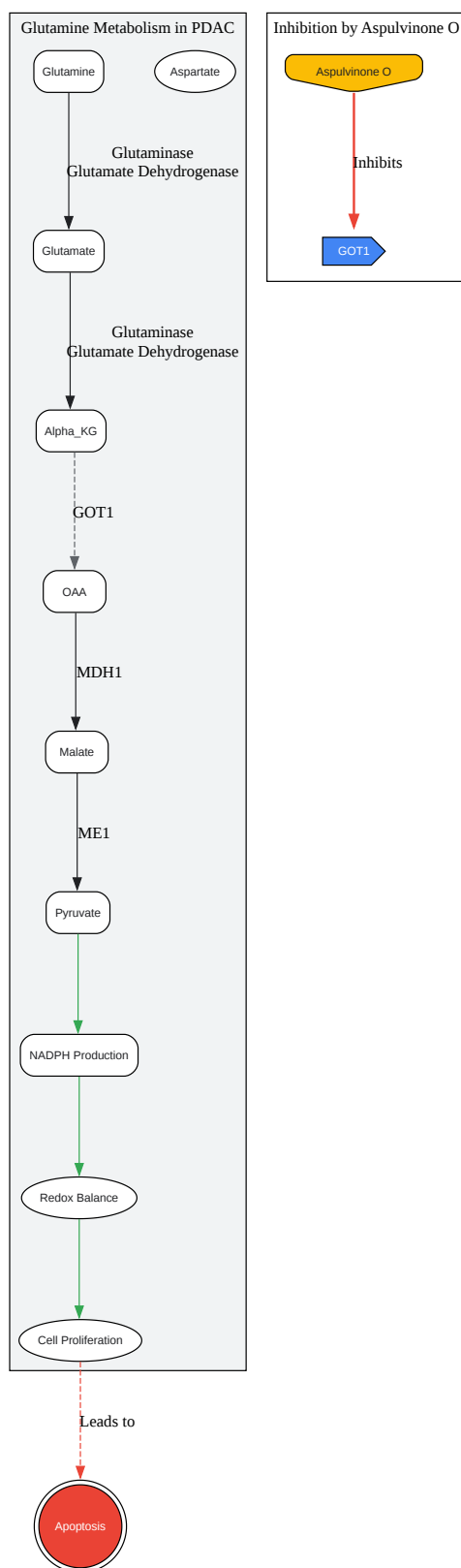
The inhibitory effect of **Aspulvinone O** on GOT1 can be determined using a purified human recombinant enzyme.

Methodology:

- A reaction mixture is prepared containing purified human recombinant GOT1, aspartate, α -ketoglutarate, malate dehydrogenase, and NADH in a 96-well plate.^[4]
- Various concentrations of **Aspulvinone O** are added to the wells.
- The absorbance at 340 nm is measured over time to monitor the oxidation of NADH, which is coupled to the GOT1 reaction. The change in absorbance is a measure of enzyme activity.
- The IC_{50} value is calculated by plotting the enzyme activity against the concentration of **Aspulvinone O**.

Signaling Pathway

The following diagram illustrates the mechanism of action of **Aspulvinone O** in pancreatic ductal adenocarcinoma cells.



[Click to download full resolution via product page](#)

Caption: **Aspulvinone O** inhibits GOT1, disrupting glutamine metabolism and promoting apoptosis in PDAC cells.

Conclusion

Aspulvinone O is a fungal metabolite with significant therapeutic potential, particularly in the context of pancreatic cancer. Its well-characterized structure and defined mechanism of action as a GOT1 inhibitor make it a compelling lead compound for further drug development. The additional discovery of its anti-SARS-CoV-2 activity broadens its potential applications. This technical guide provides a foundational resource for researchers aiming to explore the full therapeutic utility of **Aspulvinone O**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Collective synthesis of aspulvinone and its analogues by vinylogous aldol condensation of substituted tetronic acids with aldehydes - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA08133D [pubs.rsc.org]
- To cite this document: BenchChem. [Characterization of the Fungal Metabolite Aspulvinone O: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820821#characterization-of-aspulvinone-o-fungal-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com